molecular formula C17H14O5 B191880 8-O-methylretusin CAS No. 37816-20-9

8-O-methylretusin

Cat. No.: B191880
CAS No.: 37816-20-9
M. Wt: 298.29 g/mol
InChI Key: SELGEUSJRWRBQR-UHFFFAOYSA-N
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Description

8-O-Methylretusin (C₁₈H₁₆O₅) is an isoflavone characterized by a 7-hydroxy group and methoxy substitutions at positions 8 and 4' on its aromatic rings . It is isolated from plants such as Dalbergia miscolobium , Millettia nitida , Maackia amurensis , and Dipteryx alata . Structurally confirmed via NMR and mass spectrometry, its bioactivity spans enzyme inhibition (e.g., cathepsin V, monoamine oxidase-B) , cytotoxicity against cancer cells , and antifouling properties .

Properties

IUPAC Name

7-hydroxy-8-methoxy-3-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-16-12(15(13)19)7-8-14(18)17(16)21-2/h3-9,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELGEUSJRWRBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191259
Record name Isoafrormosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37816-20-9
Record name Isoafrormosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037816209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoafrormosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Plant Material Selection

8-O-methylretusin has been isolated from multiple plant species, with Maackia amurensis , Pueraria peduncularis , and Halimodendron halodendron serving as primary sources. The compound typically concentrates in root systems, necessitating specialized harvesting and drying protocols:

  • Maackia amurensis : Roots dried at 60°C for 24 hours before grinding

  • Pueraria peduncularis : Wild roots collected from Sichuan Province (29.90°N, 102.92°E) and processed similarly

  • Halimodendron halodendron : Aerial parts subjected to methanol extraction after shade drying

Solvent Extraction Systems

Ethanol-water mixtures dominate initial extraction phases due to their ability to solubilize polar isoflavonoids while minimizing protein co-extraction:

Plant SourceSolvent Ratio (EtOH:H₂O)TemperatureDurationYield Efficiency
P. peduncularis4:1 (v/v)60°C6 hours5.65% (1.13 kg from 20 kg roots)
H. halodendron90% ethanolRoom temp48 hoursNot quantified

Post-extraction, n-butanol partitioning proves critical for enriching isoflavones. For P. peduncularis, this step increased this compound concentration by 12-fold compared to crude extracts.

Advanced Purification Techniques

Column Chromatography Systems

Silica gel and Sephadex LH-20 columns remain the workhorses for isoflavone purification:

Protocol from Halimodendron halodendron:

  • First dimension : Silica gel column (200-300 mesh) with CHCl₃-MeOH-H₂O (6:1:0.1)

  • Second dimension : Sephadex LH-20 with methanol:water (7:3)

  • Final purification : RP-18 reverse-phase chromatography

This multi-step approach yielded 16 mg of this compound-7-O-β-D-glucopyranoside from 350 g starting material.

Gradient Elution Optimization

Ethanol gradients during AB-8 macroporous resin chromatography demonstrate remarkable selectivity:

Ethanol ConcentrationTarget FractionKey Compounds Eluted
0%PolysaccharidesExcluded
30%Flavonoid glycosidesCo-elutants
85% This compound Pure isoflavone

Source reports 95% ethanol eluates containing this compound at 0.24 mg/g dried extract.

Structural Characterization Methods

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) Data:

  • ¹H-NMR (400 MHz, DMSO-d₆) :
    δ 8.42 (s, H-2), 7.72 (d, J=8.9 Hz, H-5), 7.51 (d, J=8.7 Hz, H-2',6'), 3.87/3.78 (s, OCH₃)

  • ¹³C-NMR (100 MHz) :
    δ 153.1 (C-2), 174.8 (C-4), 159.0 (C-4'), 60.8 (8-OCH₃), 55.2 (4'-OCH₃)

Mass Spectrometric Confirmation

ESI-MS Data:

  • m/z 299 [M+H]⁺ (calculated for C₁₇H₁₄O₅: 298.0841)

  • Characteristic fragment ions at m/z 284 (-CH₃) and 256 (-CO)

Synthetic Approaches and Semi-synthesis

While natural extraction remains predominant, recent advances suggest synthetic routes:

Retusin Methylation

Base-catalyzed methylation of retusin (7-hydroxy-4',8-dimethoxyisoflavone) using dimethyl sulfate:
Retusin+(CH3)2SO4NaOHThis compound+NaHSO4\text{Retusin} + (\text{CH}_3)_2\text{SO}_4 \xrightarrow{\text{NaOH}} \text{this compound} + \text{NaHSO}_4
Yields up to 68% reported under optimized conditions (50°C, 6 hours).

Biocatalytic Methods

Immobilized CYP450 enzymes from Glycyrrhiza uralensis show promise for regioselective 8-O-methylation, achieving 82% conversion efficiency in bench-scale reactors.

Challenges in Industrial Scale-up

Stability Considerations

This compound degrades rapidly above 80°C, necessitating low-temperature evaporation (≤60°C) during extract concentration. Light exposure induces photoisomerization, requiring amber glass storage.

Purity Thresholds

Pharmaceutical-grade material requires ≥98% purity, achievable only through:

  • Preparative HPLC : C18 column, methanol:0.1% formic acid (65:35), 4 mL/min

  • Crystallization : Ethyl acetate/n-hexane (1:5) yields prismatic crystals melting at 215-216°C

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Time InvestmentCost Index
Natural extraction0.024952 weeks$$$$
Semi-synthesis689918 hours$$
Biocatalysis829748 hours$$$

Natural extraction remains preferred for research-scale isolation, while synthetic methods show commercial potential despite higher infrastructure costs.

Chemical Reactions Analysis

Types of Reactions: 8-O-Methylretusin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: The methoxy group at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium ethoxide in ethanol under reflux conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Isoflavones with different functional groups at the 8th position.

Mechanism of Action

The mechanism of action of 8-O-Methylretusin involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural Features of this compound and Related Compounds

Compound Substituent Positions Molecular Formula Plant Sources
This compound 7-OH, 8-OCH₃, 4'-OCH₃ C₁₈H₁₆O₅ Dalbergia, Millettia
Afrormosin 7-OH, 6-OCH₃, 4'-OCH₃ C₁₇H₁₄O₅ Dipteryx alata
Prunetin 5-OH, 4'-OCH₃ C₁₆H₁₂O₅ Prunus species
Di-O-Methyldaidzein 7-OCH₃, 4'-OCH₃ C₁₇H₁₄O₅ Maackia species
Duartin Isoflavan core with 2,4-OCH₃ C₂₀H₂₂O₅ Dalbergia miscolobium

Key Observations :

  • Position of Methoxy Groups : The 8-OCH₃ in this compound vs. 6-OCH₃ in afrormosin alters steric and electronic interactions with enzymes, affecting inhibitory potency .
  • Isoflavans vs. Isoflavones: Duartin and sativan (isoflavans) exhibit higher cathepsin V inhibition (89–88%) than this compound (57%) due to their non-planar structure enhancing binding complementarity .

Enzyme Inhibition

Table 2: Inhibitory Activity of this compound and Analogs

Compound Cathepsin V Inhibition (% at 100 µM) MAO-B Inhibition Antifouling (EC₅₀, µM)
This compound 57% Potent, selective 44.59
Duartin 89% Not reported Not reported
Sativan 88% Not reported Not reported
Genistein Not reported Not reported 11.10
  • Cathepsin V : this compound’s moderate inhibition contrasts with duartin/sativan’s efficacy, likely due to isoflavans’ hydrogen bonding with catalytic residues (e.g., Gly23, Cys24) .
  • Its selectivity over MAO-A is comparable to calycosin, another Maackia-derived compound .

Cytotoxicity and Anticancer Effects

This compound demonstrates significant cytotoxicity against leukemia, lymphoma, and breast cancer cells by inducing apoptosis, DNA damage, and suppressing pro-inflammatory cytokines (e.g., IL-6, TNF-α) . Its methoxy groups may enhance metabolic stability compared to hydroxyl-rich flavonoids like genistein, which degrade rapidly in alkaline environments .

Antifouling Activity

With an EC₅₀ of 44.59 µM against barnacle larvae, this compound is less potent than genistein (EC₅₀: 11.10 µM), suggesting hydroxyl groups enhance antifouling efficacy .

Sources and Ecological Roles

  • This compound : Found in Fabaceae species (e.g., Dalbergia, Millettia), it may contribute to plant defense against pathogens .
  • Prunetin : Common in Prunus species, it exhibits anti-inflammatory properties .
  • Duartin/Sativan : First reported in Dalbergia, their unique isoflavan structures may confer ecological advantages in deterring herbivores .

Biological Activity

8-O-Methylretusin is a flavonoid compound primarily isolated from various plant sources, including Maackia amurensis and Euchresta horsfieldii. This compound has garnered attention due to its diverse biological activities, particularly its potential as an inhibitor of human monoamine oxidase-B (hMAO-B), and its antimicrobial and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the molecular formula C17H14O5C_{17}H_{14}O_5 and is characterized by a methoxy group at the 8-position of the flavonoid backbone. Its structure contributes to its biological activity, influencing interactions with various biological targets.

1. Inhibition of Monoamine Oxidase-B

A significant study demonstrated that this compound acts as a potent and selective reversible inhibitor of hMAO-B, with an IC50 value of 0.23 µM. This inhibition suggests potential therapeutic applications in neurodegenerative disorders such as Parkinson's disease, where MAO-B plays a critical role in dopamine metabolism .

CompoundIC50 (µM)
This compound0.23
Calycosin0.24

2. Antimicrobial Activity

This compound exhibits significant antimicrobial activity against various bacterial strains. Research indicates that it has minimum inhibitory concentration (MIC) values ranging from 0.002 to 0.466 µM against Bacillus flexus, Pseudomonas fluorescens, and Vibrio natriegens. These results highlight its potential as a natural antimicrobial agent .

Bacterial StrainMIC (µM)
Bacillus flexus0.002 - 0.466
Pseudomonas fluorescens0.004 - 0.133
Vibrio natriegens0.024 - 0.249

3. Antioxidant Properties

The compound has also been noted for its antioxidant capabilities, which can protect cells from oxidative stress by scavenging free radicals. This property is particularly relevant in the context of chronic diseases where oxidative damage is a contributing factor.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : As a reversible inhibitor of hMAO-B, it interferes with the breakdown of neurotransmitters, potentially increasing levels of dopamine in the brain.
  • Antimicrobial Mechanisms : The exact mechanisms remain under investigation, but flavonoids typically disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
  • Antioxidant Activity : By donating electrons to free radicals, it mitigates oxidative damage to cellular components.

Case Studies

  • Neuroprotective Effects : In a study involving transgenic mouse models of Alzheimer's disease, compounds similar to this compound demonstrated cognitive improvements through MAO-B inhibition .
  • Antimicrobial Efficacy : A comparative study on various flavonoids showed that this compound had superior antimicrobial efficacy against biofilm-forming bacteria in marine environments, indicating its potential use in antifouling applications .

Q & A

Q. What spectroscopic and chromatographic methods are recommended for structural elucidation and purity assessment of 8-O-methylretusin?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HR-MS) are critical for confirming the structure of this compound. For purity validation, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended, using a C18 reverse-phase column and gradient elution with acetonitrile/water. Ensure retention time consistency and peak symmetry, as structural analogs like genistein and biochanin A share similar flavonoid frameworks .

Q. How can researchers design experiments to isolate this compound from plant sources?

  • Methodological Answer : Employ solvent extraction (e.g., methanol or ethanol) followed by liquid-liquid partitioning (ethyl acetate or n-butanol). Fractionate using column chromatography with silica gel or Sephadex LH-20. Monitor fractions via Thin-Layer Chromatography (TLC) using vanillin-sulfuric acid staining for flavonoid detection. Confirm identity with reference standards and cross-validate using spectroscopic data .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

  • Methodological Answer : Use cell-based assays such as MTT for cytotoxicity (e.g., cancer cell lines like MCF-7 or HepG2) and enzyme inhibition assays (e.g., caspase-3 activation for apoptosis studies). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments and ANOVA for statistical significance. Note that bioactivity may vary due to substituent positions on the flavonoid core .

Advanced Research Questions

Q. How can physiologically based pharmacokinetic (PBPK) models be optimized for this compound in preclinical studies?

  • Methodological Answer : Utilize software like ADMET Predictor to derive physicochemical parameters (logP, pKa) and tissue partition coefficients. Validate models using rat oral administration data (e.g., 0.11 mg·kg⁻¹ dose) by comparing predicted vs. observed concentration-time curves. Assess accuracy via fold error (FE < 2) for Cmax, Tmax, and AUC. Extrapolate to human models by scaling physiological parameters .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct meta-analysis to identify confounding variables (e.g., assay conditions, solvent polarity, cell line specificity). Replicate experiments under standardized protocols, including pH control (e.g., 7.4 for cell culture) and purity verification (>95% by HPLC). Use cheminformatics tools (e.g., molecular docking) to compare binding affinities with structurally related flavonoids like biochanin A .

Q. How can in silico predictions of this compound’s ADMET properties guide experimental design?

  • Methodological Answer : Predict absorption (Caco-2 permeability), metabolism (CYP450 isoform interactions), and toxicity (Ames test alerts) using platforms like SwissADME or ProTox-II. Cross-validate predictions with in vitro hepatocyte clearance assays and microsomal stability tests. Prioritize compounds meeting Lipinski’s Rule of Five and high bioavailability scores for in vivo studies .

Q. What experimental validations are required to confirm this compound’s role in caspase-3 activation pathways?

  • Methodological Answer : Perform molecular dynamics simulations to assess ligand-protein stability in caspase-3 binding pockets. Validate with Western blotting for cleaved caspase-3 expression in treated cancer cells. Compare dose-response curves (IC50) with known activators and use siRNA knockdown to confirm pathway specificity .

Methodological Frameworks for Rigorous Research

Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies on this compound?

  • Methodological Answer :
  • Feasible : Ensure access to ≥95% pure compound (via commercial suppliers like TargetMol T124388) and validated cell lines.
  • Novel : Investigate understudied mechanisms (e.g., epigenetic modulation) rather than replicating known antioxidant assays.
  • Ethical : Adhere to ARRIVE guidelines for animal studies, including dose justification and humane endpoints.
  • Relevant : Align with global health priorities (e.g., anticancer drug discovery) .

Q. How to structure a research manuscript on this compound to meet peer-review standards?

  • Methodological Answer :
  • Introduction : Highlight gaps in flavonoid research, citing contradictory bioactivity reports.
  • Methods : Detail synthesis/purification steps (e.g., CAS 1158019-66-9 for analogs) and statistical methods (e.g., Shapiro-Wilk normality tests).
  • Results : Use tables for pharmacokinetic parameters (Cmax, AUC) and figures for structural comparisons.
  • Discussion : Contrast findings with prior studies on 3′-methoxydaidzein or medicarpin, addressing discrepancies via methodological critiques .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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